Cas no 1185077-50-2 (3-(Thiophen-3-yl)piperidine hydrochloride)

3-(Thiophen-3-yl)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a thiophene moiety, with a hydrochloride salt enhancing its stability and solubility. This intermediate is valuable in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. Its structural versatility allows for modifications at both the piperidine and thiophene groups, facilitating the development of novel compounds with potential therapeutic applications. The hydrochloride form ensures improved handling and storage characteristics. High-purity grades are available for precision in synthetic workflows, making it a reliable choice for medicinal chemistry and drug discovery efforts.
3-(Thiophen-3-yl)piperidine hydrochloride structure
1185077-50-2 structure
Product Name:3-(Thiophen-3-yl)piperidine hydrochloride
CAS No:1185077-50-2
MF:C9H14ClNS
MW:203.7321600914
CID:5042064
Update Time:2025-08-04

3-(Thiophen-3-yl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(thiophen-3-yl)piperidine hydrochloride
    • 3-thiophen-3-ylpiperidine;hydrochloride
    • 3-(Thiophen-3-yl)piperidine hydrochloride
    • Inchi: 1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H
    • InChI Key: WBBYZCGJCBDTLJ-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC(=C1)C1CNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Topological Polar Surface Area: 40.3

3-(Thiophen-3-yl)piperidine hydrochloride Pricemore >>

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3-(Thiophen-3-yl)piperidine hydrochloride Related Literature

Additional information on 3-(Thiophen-3-yl)piperidine hydrochloride

Introduction to 3-(Thiophen-3-yl)piperidine hydrochloride (CAS No: 1185077-50-2)

3-(Thiophen-3-yl)piperidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1185077-50-2, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-(Thiophen-3-yl)piperidine hydrochloride incorporates a thiophene ring fused with a piperidine moiety, which contributes to its distinct pharmacological profile. This combination of heterocyclic rings not only enhances its solubility and bioavailability but also influences its interaction with biological targets, making it a promising candidate for further exploration.

The thiophen-3-yl substituent is a critical component of this compound, playing a pivotal role in its chemical reactivity and biological activity. Thiophenes are well-known for their presence in numerous natural products and pharmaceuticals, owing to their ability to modulate various biological pathways. In 3-(Thiophen-3-yl)piperidine hydrochloride, the thiophene ring is positioned at the 3-position, which allows for optimal electronic and steric interactions with potential therapeutic targets. This strategic placement enhances the compound's ability to bind effectively to enzymes and receptors, thereby influencing its pharmacological effects.

Recent advancements in pharmaceutical research have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine scaffolds are widely recognized for their versatility and efficacy in modulating central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The incorporation of a thiophene ring into the piperidine framework in 3-(Thiophen-3-yl)piperidine hydrochloride introduces additional pharmacological properties that may enhance its therapeutic potential. This structural modification has been shown to improve binding affinity and selectivity, which are crucial factors in drug design.

The hydrochloride salt form of this compound (3-(Thiophen-3-yl)piperidine hydrochloride) enhances its stability and bioavailability, making it more suitable for pharmaceutical applications. The chloride ion interacts with the piperidine nitrogen, forming a stable salt that improves solubility in aqueous solutions. This property is particularly advantageous for formulation development, as it allows for easier administration and absorption in vivo. Additionally, the salt form reduces hygroscopic tendencies, ensuring better shelf-life and storage stability.

Current research in medicinal chemistry has demonstrated that thiophen-piperidine hybrids exhibit a broad spectrum of biological activities. These compounds have been investigated for their potential as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. The structural features of 3-(Thiophen-3-yl)piperidine hydrochloride, particularly the thiophene-piperidine moiety, have been found to interact with various biological targets with high specificity. This has led to interest in developing derivatives of this compound as lead candidates for new drugs.

One of the most compelling aspects of 3-(Thiophen-3-yl)piperidine hydrochloride is its potential application in treating neurological disorders. Preclinical studies have indicated that thiophen-piperidine derivatives can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and epilepsy. The ability of 3-(Thiophen-3-yl)piperidine hydrochloride to interact with these systems suggests that it may have therapeutic benefits in these areas. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacological profile.

In addition to neurological applications, 3-(Thiophen-3-yl)piperidine hydrochloride has shown promise in combating infectious diseases. The unique structural features of this compound make it an attractive candidate for developing new antiviral agents. Studies have demonstrated that thiophen-piperidine derivatives can inhibit viral replication by targeting essential viral enzymes and proteins. This makes 3-(Thiophen-3-yl)piperidine hydrochloride a valuable asset in the fight against emerging infectious diseases.

The synthesis of 3-(Thiophen-3-yl)piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to develop efficient routes for producing this compound on an industrial scale. These methods include transition metal-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing the thiophene-piperidine framework.

The pharmaceutical industry has recognized the potential of 3-(Thiophen-3-yl)piperidine hydrochloride as a building block for novel drug candidates. Several companies are currently exploring derivatives of this compound as part of their drug discovery programs. The structural diversity offered by thiophen-piperidine hybrids allows for extensive modifications, enabling researchers to fine-tune pharmacological properties such as potency, selectivity, and metabolic stability.

Regulatory considerations are an important aspect of bringing new pharmaceutical compounds like 3-(Thiophen-3-yl)piperidine hydrochloride to market. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that these compounds are produced consistently and safely. Additionally, preclinical and clinical trials must be conducted to evaluate their safety and efficacy before they can be approved for therapeutic use.

The future prospects for 3-(Thiophen-3-yl)piperidine hydrochloride appear promising, with ongoing research aimed at expanding its therapeutic applications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with enhanced properties. These tools will help researchers identify optimal analogs that can be further developed into novel therapeutics.

In conclusion, 3-(Thiophen - 3 - yl ) p iper id ine hy droch lor ide ( C A S N o : 11 8 5 0 7 7 - 5 0 - 2 ) represents a significant advancement i n pharma ceutical ch emis try . Its unique structur e an d func tiona l propertie s make i t a promis ing cand idate f or deve lo pment i n var ious therapeut ic area s , inclu ding neu rologica l disor ders an d inf ectious disea ses . With furthe r rese arch an d deve lo pme nt , thi s compoun d ha s th e potent ia l t o rev ol utio ne m edic ine an d impr o ve patien t outco mes .

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